(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
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Overview
Description
3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-NITROPHENYL)ACRYLAMIDE is a complex organic compound characterized by the presence of chlorophenyl, furyl, cyano, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-NITROPHENYL)ACRYLAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate 5-(4-chlorophenyl)-2-furylmethanol. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide, to introduce the cyano group. Finally, the nitrophenyl group is introduced through a nucleophilic substitution reaction with 4-nitroaniline under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-NITROPHENYL)ACRYLAMIDE undergoes various chemical reactions, including:
Oxidation: The furyl and chlorophenyl groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted acrylamides.
Scientific Research Applications
3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-NITROPHENYL)ACRYLAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-NITROPHENYL)ACRYLAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyano and nitrophenyl groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl and furyl groups may facilitate the compound’s binding to hydrophobic pockets within proteins, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid
- 3-(5-(4-Chlorophenyl)-2-furyl)-2-cyano-N-(5-quinolinyl)acrylamide
Uniqueness
3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-NITROPHENYL)ACRYLAMIDE is unique due to the presence of both cyano and nitrophenyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H12ClN3O4 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C20H12ClN3O4/c21-15-3-1-13(2-4-15)19-10-9-18(28-19)11-14(12-22)20(25)23-16-5-7-17(8-6-16)24(26)27/h1-11H,(H,23,25)/b14-11+ |
InChI Key |
JDBNIYLDUHTZBR-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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